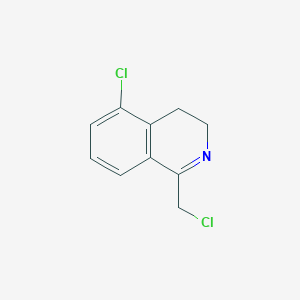

5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline

Description

5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorine atom at the 5th position and a chloromethyl group at the 1st position of the dihydroisoquinoline ring

Properties

IUPAC Name |

5-chloro-1-(chloromethyl)-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJIJKNZKYOTMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=C1C(=CC=C2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline typically involves the chlorination of 1-(chloromethyl)-3,4-dihydroisoquinoline. This can be achieved through the reaction of 1-(chloromethyl)-3,4-dihydroisoquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of 1-(chloromethyl)-3,4-dihydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of dihydroisoquinoline derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline serves as a versatile building block in the synthesis of various bioactive compounds. Its chloromethyl group can be substituted with different nucleophiles to create derivatives with enhanced biological activity. For instance, the compound has been used in the synthesis of thiazole derivatives that exhibit antimicrobial properties .

Antitumor Activity

Recent studies have indicated that derivatives of 3,4-dihydroisoquinoline compounds can act as ROR gamma t agonists, which are crucial in modulating immune responses against tumors. The activation of Th17 cells through these agonists has shown promise in treating various cancers, including breast and colorectal cancer . This suggests that this compound could be developed into therapeutics targeting tumor immunity.

Antimicrobial Properties

A study highlighted the synthesis of new heteroaryl(aryl) thiazole compounds derived from this compound. These compounds demonstrated significant antibacterial activity against various strains, showcasing the potential for developing new antibiotics from this scaffold .

Anti-inflammatory Effects

Research has identified that derivatives of 3,4-dihydroisoquinoline can inhibit inflammatory pathways, suggesting that this compound could be explored for its anti-inflammatory properties. This application is particularly relevant for conditions mediated by Th17 cells, where modulation of the immune response could alleviate symptoms .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

1-(Chloromethyl)-3,4-dihydroisoquinoline: Lacks the chlorine atom at the 5th position.

5-Chloroisoquinoline: Lacks the chloromethyl group at the 1st position.

5-Bromo-1-(chloromethyl)-3,4-dihydroisoquinoline: Contains a bromine atom instead of chlorine at the 5th position.

Uniqueness: 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline is unique due to the presence of both chlorine atoms at specific positions, which imparts distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for diverse chemical transformations and applications in various fields.

Biological Activity

5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C10H9Cl2N

- CAS Number : 780723-99-1

- Molecular Weight : 216.09 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Summary

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organisms |

|---|---|---|---|

| This compound | 0.23–0.70 | 0.47–0.94 | Staphylococcus aureus, E. coli, P. aeruginosa |

| Reference Drug (Ampicillin) | 0.10–0.15 | 0.15–0.20 | Staphylococcus aureus, E. coli |

The compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.23 to 0.70 mg/mL and a minimum bactericidal concentration (MBC) between 0.47 and 0.94 mg/mL against resistant strains such as methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa .

The antimicrobial activity of this compound is believed to be mediated through specific interactions with bacterial enzymes. Docking studies suggest that it inhibits the MurB enzyme in E. coli, which is essential for peptidoglycan biosynthesis, thereby disrupting cell wall formation . Additionally, antifungal activity has been linked to the inhibition of lanosterol demethylase, a critical enzyme in the ergosterol biosynthetic pathway .

Structure-Activity Relationships (SAR)

The biological activity of isoquinoline derivatives like this compound can be significantly influenced by their structural modifications:

- Substituents : The presence of chlorine and chloromethyl groups enhances the compound's interaction with target enzymes.

- Positioning : Variations in the positioning of substituents on the isoquinoline ring can alter potency; for example, compounds with phenyl or methoxy substitutions at specific positions have shown improved activity .

Table 2: Structure-Activity Relationships

| Substituent Position | Effect on Activity |

|---|---|

| C-3 (Methoxy) | Increased antibacterial activity |

| C-4 (Chlorine) | Moderate effect |

| C-2 (Phenyl) | Enhances antifungal properties |

Case Studies

In a study evaluating various isoquinoline derivatives, researchers synthesized multiple compounds based on the core structure of this compound and assessed their biological activities:

- Compound A : Exhibited superior antibacterial properties against E. coli with an MIC of 0.17 mg/mL.

- Compound B : Showed enhanced antifungal activity against Candida albicans with an MIC of 0.11 mg/mL.

These findings suggest that minor modifications can lead to significant changes in biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.